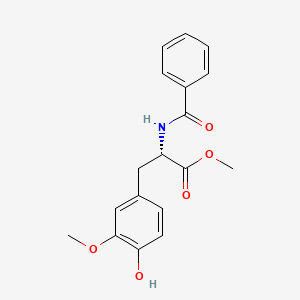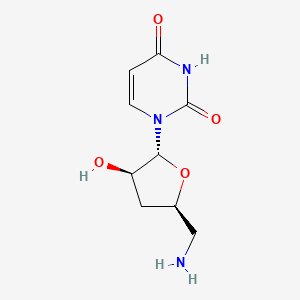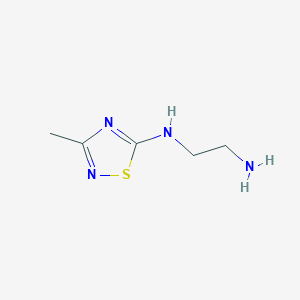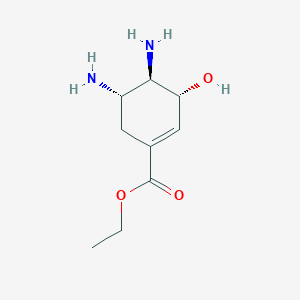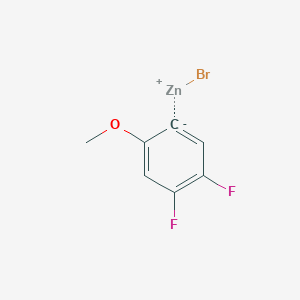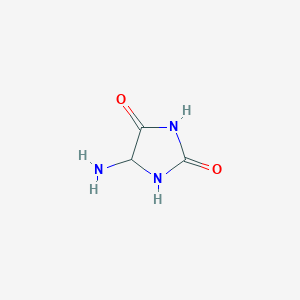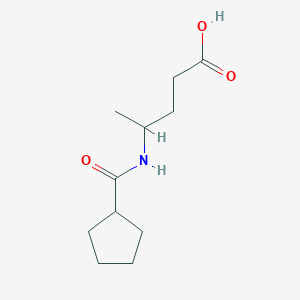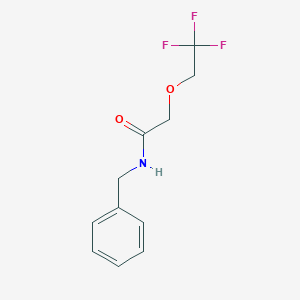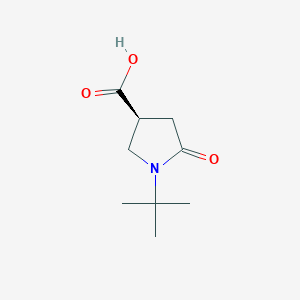![molecular formula C13H9BrF2OZn B14889718 3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)
3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its reactivity and stability in solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in anhydrous THF to maintain the stability of the organozinc compound. The general reaction scheme is as follows:
3-[(2’,4’-Difluorophenoxy)methyl]bromobenzene+Zn→3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain the concentration of the organozinc compound at 0.25 M in THF.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically requires a palladium or nickel catalyst and is carried out under an inert atmosphere. The general reaction scheme is:
R-ZnBr+R’-XPd/NiR-R’+ZnX2
Substitution Reactions: These reactions often use electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.
Applications De Recherche Scientifique
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophile. This transfer is facilitated by the catalyst, which activates the electrophile and allows the nucleophilic attack by the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
3-[(2’,4’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-difluoro-1-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
BINLXYIBOUTLIW-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COC2=C(C=C(C=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14889642.png)
